2,2,3-Trimethylbutane-1-thiol
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Overview
Description
2,2,3-Trimethylbutane-1-thiol is an organic sulfur compound characterized by the presence of a thiol group (-SH) attached to a highly branched alkane structure. This compound is known for its distinctive odor, which is typical of thiols. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylbutane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2,2,3-trimethylbutyl chloride with sodium hydrosulfide. The reaction proceeds via an S_N2 mechanism, where the hydrosulfide anion displaces the chloride ion, forming the thiol.
Industrial Production Methods: In industrial settings, thiols are often produced using thiourea as a nucleophile. The reaction between 2,2,3-trimethylbutyl chloride and thiourea forms an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield this compound .
Types of Reactions:
Oxidation: this compound can be oxidized to form disulfides using mild oxidizing agents such as molecular bromine or iodine in the presence of a base. The reaction is reversible, and disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: The thiol group can undergo nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile, displacing other groups attached to carbon atoms.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc, hydrochloric acid.
Major Products:
Disulfides: Formed through oxidation.
Sulfonic Acids: Formed through further oxidation of sulfinic acids.
Scientific Research Applications
2,2,3-Trimethylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylbutane-1-thiol involves its thiol group, which can undergo redox reactions. The thiol group can be oxidized to form disulfides, which play a role in stabilizing protein structures through disulfide bridges. These bridges are essential for maintaining the three-dimensional conformation of proteins . Additionally, the thiol group can act as a nucleophile, participating in various substitution reactions.
Comparison with Similar Compounds
2,2,3-Trimethylbutane: A hydrocarbon with a similar alkane structure but lacks the thiol group.
2,2,3,3-Tetramethylbutane: Another branched alkane with a similar structure but different branching pattern.
Uniqueness: 2,2,3-Trimethylbutane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and odor properties. The thiol group allows it to participate in redox reactions and form disulfide bonds, which are not possible with its hydrocarbon analogs.
Properties
IUPAC Name |
2,2,3-trimethylbutane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S/c1-6(2)7(3,4)5-8/h6,8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVYZWGTAFMZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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